(Metilciclopentadienil)trimetilplatino

Descripción general

Descripción

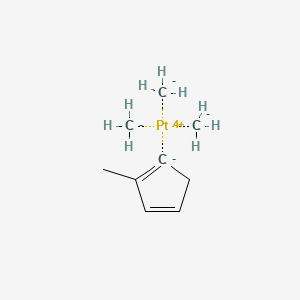

Trimethyl(methylcyclopentadienyl)platinum(IV) is a crystalline organometallic compound widely used as a precursor for platinum in various applications. It is known for its utility in microelectronics, catalysis, photonics, and chemical sensing processes . The compound’s molecular formula is C9H16Pt, and it has a molecular weight of 319.31 g/mol .

Aplicaciones Científicas De Investigación

Trimethyl(methylcyclopentadienyl)platinum(IV) has numerous scientific research applications:

Métodos De Preparación

Trimethyl(methylcyclopentadienyl)platinum(IV) can be synthesized through several methods. One common synthetic route involves the reaction of methylcyclopentadienyl lithium with trimethylplatinum chloride under controlled conditions . The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Análisis De Reacciones Químicas

Trimethyl(methylcyclopentadienyl)platinum(IV) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form platinum oxides.

Reduction: It can be reduced to elemental platinum under specific conditions.

Substitution: The methyl groups can be substituted with other ligands, such as halides or phosphines.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Mecanismo De Acción

The mechanism of action of Trimethyl(methylcyclopentadienyl)platinum(IV) involves its decomposition to release platinum atoms, which then interact with the substrate or reactants. In atomic layer deposition, for example, the compound undergoes a two-step process: the platinum precursor attaches to active sites on the substrate surface, followed by the removal of remaining ligands . This process ensures the formation of a uniform and highly dispersed platinum layer.

Comparación Con Compuestos Similares

Trimethyl(methylcyclopentadienyl)platinum(IV) is often compared with other platinum precursors, such as platinum(II) acetylacetonate and (1,5-cyclooctadiene)dimethylplatinum(II) . While all these compounds serve as platinum sources, Trimethyl(methylcyclopentadienyl)platinum(IV) is unique due to its ability to form highly stable and active platinum nanoparticles. This makes it particularly valuable in applications requiring high catalytic activity and stability .

Similar compounds include:

- Platinum(II) acetylacetonate

- (1,5-Cyclooctadiene)dimethylplatinum(II)

- Bis(ethylcyclopentadienyl)ruthenium(II)

Actividad Biológica

Trimethyl(methylcyclopentadienyl)platinum(IV) (abbreviated as CpPtMe₃) is a platinum-based organometallic compound that has garnered attention for its potential biological activity, particularly in the context of cancer therapy. This compound represents a class of platinum(IV) prodrugs, which are designed to be activated within biological systems to release cytotoxic platinum(II) species. The unique structure of CpPtMe₃ allows for diverse interactions within biological environments, leading to various therapeutic implications.

The biological activity of Cp*PtMe₃ is primarily attributed to its ability to undergo intracellular reduction, converting from the less reactive platinum(IV) state to the more active platinum(II) form. This transformation facilitates interaction with cellular macromolecules, particularly DNA, leading to cytotoxic effects. Key mechanisms include:

- DNA Binding : Platinum(II) complexes can bind to DNA, causing cross-links that inhibit replication and transcription.

- Cell Cycle Interference : Studies have shown that Cp*PtMe₃ induces cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : The activation of stress response pathways results in programmed cell death through apoptosis or necrosis, depending on the cellular context.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of Cp*PtMe₃ against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative activity:

| Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Mechanism |

|---|---|---|---|

| A2780 (Cisplatin-sensitive) | 0.68 ± 0.03 | 1.47 | DNA cross-linking |

| SKOV3 (Cisplatin-resistant) | 1.20 ± 0.05 | 0.85 | Cell cycle arrest and apoptosis |

| Primary Fibroblasts | 8.26 ± 1.10 | - | Minimal toxicity |

These results indicate that Cp*PtMe₃ exhibits significant cytotoxicity against ovarian cancer cell lines, with a selectivity index suggesting better specificity towards cancer cells compared to normal fibroblasts .

Case Studies

Several case studies have highlighted the clinical relevance of platinum compounds like Cp*PtMe₃:

- Epithelial Ovarian Cancer (EOC) : In a study involving EOC cell lines, CpPtMe₃ demonstrated higher antiproliferative activity compared to traditional cisplatin treatments, particularly in resistant cell lines . The resistance factor was notably lower for CpPtMe₃, suggesting potential advantages in overcoming drug resistance.

- Combination Therapies : Research has explored the use of Cp*PtMe₃ in combination with other chemotherapeutics, such as anthracyclines and capecitabine, showing enhanced efficacy and manageable toxicity profiles . This approach may improve outcomes for patients with platinum-resistant cancers.

Propiedades

IUPAC Name |

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCWUCSNEKCAAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901015293 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94442-22-5 | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094442225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, trimethyl((1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901015293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.